Arbidol Sulfoxide

Catalog No.
S690510
CAS No.
151455-33-3
M.F
C22H25BrN2O4S
M. Wt
493.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arbidol Sulfoxide

CAS Number

151455-33-3

Product Name

Arbidol Sulfoxide

IUPAC Name

ethyl 2-(benzenesulfinylmethyl)-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate

Molecular Formula

C22H25BrN2O4S

Molecular Weight

493.4 g/mol

InChI

InChI=1S/C22H25BrN2O4S/c1-5-29-22(27)20-18(13-30(28)14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3

InChI Key

CTIGWEMWZSPYAS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CS(=O)C3=CC=CC=C3

Synonyms

6-Bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylsulfinyl)methyl]-1H-indole-3-carboxylic Acid Ethyl Ester

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CS(=O)C3=CC=CC=C3

Current Research Focus:

While Arbidol, the parent molecule of Arbidol Sulfoxide, is a widely used antiviral drug in some countries, research on Arbidol Sulfoxide itself is currently limited. Most scientific investigations focus on the parent compound, Arbidol (Umifenovir).

Potential Antiviral Properties:

One study, published in the journal "Nature", explored the antiviral potential of Arbidol against SARS-CoV-2, the virus responsible for COVID-19. The research found that Arbidol inhibited the virus in laboratory settings, suggesting its possible effectiveness against the virus []. However, this study did not specifically investigate Arbidol Sulfoxide.

Metabolism and Environmental Impact:

Another study, published in the National Institutes of Health's "National Center for Biotechnology Information (NCBI)", investigated the transformation of Arbidol in wastewater treatment plants. This research identified Arbidol Sulfoxide as one of the primary transformation products formed during the disinfection process []. This study sheds light on the environmental impact of Arbidol but does not directly address its potential therapeutic applications.

Arbidol Sulfoxide is a chemical compound with the molecular formula C22H25BrN2O4S. It is a derivative of Arbidol, an antiviral agent primarily used in the treatment of influenza and other viral infections. This compound is characterized by the presence of a sulfoxide functional group, which plays a crucial role in its biological activity and pharmacokinetics. Arbidol Sulfoxide has gained attention for its potential therapeutic applications, particularly in antiviral therapies.

  • There is no scientific research available on the mechanism of action of Arbidol Sulfoxide.
  • As a derivative of Arbidol, it might possess similar antiviral properties, but this remains speculative without dedicated research.
  • Arbidol's mechanism of action involves inhibiting viral fusion and stabilizing viral hemagglutinins []. However, whether Arbidol Sulfoxide shares this mechanism remains unknown.
  • No information on the safety profile or potential hazards associated with Arbidol Sulfoxide is available in scientific literature.
  • Due to the lack of research, it's important to exercise caution if handling this compound.

Limitations and Future Research

  • The analysis of Arbidol Sulfoxide is limited by the scarcity of scientific data.
  • Further research is necessary to understand its synthesis, physical and chemical properties, potential biological activity, and safety profile.
Typical of sulfoxides. The sulfoxide group can participate in oxidation-reduction reactions, and it can be further oxidized to sulfone derivatives. Additionally, it can react with nucleophiles due to the electrophilic nature of the sulfur atom. The compound's metabolism in humans primarily involves sulfoxidation, which is a significant pathway for its biotransformation .

Arbidol Sulfoxide exhibits notable antiviral properties, particularly against influenza viruses and other RNA viruses. Its mechanism of action involves inhibiting viral replication and enhancing immune responses. Studies have shown that it can interfere with the virus's ability to enter host cells and replicate within them . Furthermore, it has been investigated for its efficacy against other viral infections, including HIV and chikungunya virus, demonstrating broad-spectrum antiviral activity .

The synthesis of Arbidol Sulfoxide typically involves the oxidation of Arbidol using oxidizing agents such as hydrogen peroxide or peracids. The process may also utilize specific catalysts to enhance yield and selectivity towards the sulfoxide product. Various synthetic routes have been explored to optimize the production of this compound while minimizing by-products .

Arbidol Sulfoxide is primarily utilized in antiviral therapies due to its effectiveness against various viral pathogens. Its applications extend beyond influenza treatment; it is being researched for potential use in treating other viral infections, including those caused by chikungunya virus and HIV. Additionally, its unique chemical structure allows for further modifications to develop new antiviral agents with improved efficacy and safety profiles .

Interaction studies involving Arbidol Sulfoxide have focused on its binding affinity with viral proteins and host cell receptors. Research indicates that the compound can form stable complexes with these targets, thereby inhibiting viral entry and replication processes. Furthermore, studies on its pharmacokinetics reveal interactions with metabolic enzymes that may influence its bioavailability and therapeutic effectiveness .

Several compounds share structural similarities with Arbidol Sulfoxide, each possessing unique properties and biological activities. Below is a comparison highlighting their distinctions:

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
ArbidolContains an ethyl ester groupAntiviral against influenzaInitial compound from which derivatives are developed
UmifenovirSimilar structure with different substituentsAntiviral activityUsed specifically for influenza treatment
FavipiravirDifferent core structureBroad-spectrum antiviralNucleoside analogue targeting RNA polymerase
RemdesivirNucleotide analogueAntiviral against Ebola and SARS-CoV-2Targets viral RNA-dependent RNA polymerase

Arbidol Sulfoxide stands out due to its specific sulfoxide functionality, which enhances its pharmacological profile compared to these similar compounds.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.1

Appearance

Solid powder

Dates

Modify: 2024-04-14

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